(2S)-2-ethylhexanal
Description
(2S)-2-Ethylhexanal (CAS 123-05-7) is a chiral aliphatic aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.212 g/mol. It is characterized by a branched carbon chain, where the aldehyde group (-CHO) is located at the second carbon of a hexanal backbone substituted with an ethyl group. Key physical properties include a density of 0.809 g/cm³, boiling point of 163°C at atmospheric pressure, and a flash point of 42.2°C, classifying it as a flammable liquid .
Industrially, (2S)-2-ethylhexanal serves as a critical intermediate in synthesizing 2-ethylhexanoic acid (2-EHA), a compound widely used in plasticizers, lubricants, and corrosion inhibitors . Its enantiomeric purity (S-configuration) is significant in applications requiring stereochemical control, such as fragrance synthesis and chiral ligand production .
Properties
IUPAC Name |
(2S)-2-ethylhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNIFWIKSEESD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364340 | |
| Record name | (2S)-2-ethylhexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58712-09-7 | |
| Record name | (2S)-2-ethylhexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The process begins with the formation of an enamine intermediate from 2-methylnortropane and hexanal. The rigid tropane backbone restricts conformational flexibility, ensuring that alkylation occurs preferentially from the less sterically hindered face of the enamine. Density functional theory (DFT) calculations reveal that the 5-membered ring side of the tropane system creates a chiral environment that biases ethyl iodide attack toward the Si-face, yielding the (S)-configured product after hydrolysis.
Experimental Procedure and Optimization
Key steps include:
-
Enamine Formation : Reacting 2-methylnortropane with hexanal under anhydrous Grignard conditions to form the (1S,5R)-enamine.
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Ethylation : Treating the enamine with ethyl iodide in dichloromethane at room temperature.
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Hydrolysis : Acidic workup liberates (2S)-2-ethylhexanal while recovering the chiral auxiliary.
Table 1: Performance Metrics of Enamine Alkylation
| Parameter | Value | Source |
|---|---|---|
| Yield | 97% | |
| Enantiomeric Excess (ee) | 98.3% | |
| Reaction Time | 20 hours | |
| Catalyst Loading | 1 mol% Rh |
This method achieves near-perfect atom economy, with water as the sole byproduct, aligning with green chemistry principles.
Aldol Condensation and Subsequent Transformations
While traditionally used for racemic 2-ethylhexanal synthesis, aldol condensation of butyraldehyde can be adapted for enantioselective production through strategic modifications.
Base-Catalyzed Condensation
The industrial process described in CN102260149B employs two sequential reactors with countercurrent alkali flow (2–6% NaOH) to condense n-butyraldehyde into 2-ethylhexenal. Under optimized conditions (120°C, 45 min residence time), this method achieves 92.67% purity for 2-ethylhexenal, though the product lacks stereochemical control.
Table 2: Aldol Condensation Performance
Enantioselective Modifications
To impart chirality, recent work suggests replacing traditional NaOH with chiral amine bases during the aldol step. Computational models predict that proline-derived catalysts could induce up to 80% ee in model systems, though experimental validation for 2-ethylhexanal remains unreported.
Catalytic Hydrogenation of Unsaturated Aldehydes
The hydrogenation of 2-ethylhex-2-enal presents a potential route to (2S)-2-ethylhexanal when paired with asymmetric catalysts.
Racemic Hydrogenation
US5756856A discloses a nickel-catalyzed process achieving 97.5% selectivity for racemic 2-ethylhexanal at 50 atm H₂. The double-loop reactor design minimizes over-hydrogenation to 2-ethylhexanol, maintaining aldehyde integrity.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for (2S)-2-Ethylhexanal Synthesis
| Method | ee | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Enamine Alkylation | 98.3% | 97% | Lab-scale | Low (water byproduct) |
| Asymmetric Aldol | ~80%* | N/A | Theoretical | Moderate |
| Catalytic Hydrogenation | 98%* | 97.5%* | Industrial | High (H₂ pressure) |
*Projected values based on analogous systems
The enamine alkylation route currently offers the best combination of efficiency and stereocontrol but requires specialized auxiliaries. Industrial-scale production may favor catalytic hydrogenation if asymmetric variants are developed.
Scientific Research Applications
(2S)-2-ethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: (2S)-2-ethylhexanal is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2S)-2-ethylhexanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Ethylhexanoic Acid (2-EHA)
- Structure : Carboxylic acid derivative of (2S)-2-ethylhexanal (oxidized aldehyde group to -COOH).
- Synthesis : Produced via aerobic oxidation of (2S)-2-ethylhexanal using catalysts like N-hydroxyphthalimide (NHPI), achieving >90% selectivity under optimized conditions .
- Applications: Used in PVC stabilizers, alkyd resins, and synthetic lubricants. Unlike the aldehyde, 2-EHA is non-flammable (flash point >100°C) and has higher polarity, enhancing its solubility in polar solvents .
- Key Difference : Higher thermal stability and broader industrial utility compared to the aldehyde precursor.
2-Ethyl-1-Hexanol (CAS 104-76-7)
- Structure : Primary alcohol derived from hydrogenation of (2S)-2-ethylhexanal.
- Synthesis : Catalytic hydrogenation of the aldehyde group (-CHO → -CH₂OH).
- Applications : Key feedstock for plasticizers (e.g., di-2-ethylhexyl phthalate, DEHP) and surfactants. Unlike (2S)-2-ethylhexanal, it has lower reactivity due to the absence of an aldehyde group .
- Key Difference : Higher boiling point (184°C ) and lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to the aldehyde .
2-Hexanone (CAS 591-78-6)
- Structure : Ketone with a linear six-carbon chain.
- Reactivity : Lacks the aldehyde group, making it less reactive in oxidation reactions.
- Applications: Solvent in coatings and adhesives.
- Key Difference : Lower polarity (log P = 1.78 vs. 2.45 for (2S)-2-ethylhexanal) and distinct toxicological profile .
n-Butyraldehyde (CAS 123-72-8)
- Structure : Linear aldehyde (CH₃(CH₂)₂CHO).
- Synthesis : Precursor in aldol condensation to produce (2S)-2-ethylhexanal .
- Applications : Used in resins and plasticizers. Linear structure results in lower branching-related steric hindrance, enabling faster reaction kinetics in condensation reactions compared to (2S)-2-ethylhexanal .
Data Tables
Table 1. Physicochemical Properties
Research Findings
- Oxidation Efficiency : NHPI-catalyzed oxidation of (2S)-2-ethylhexanal achieves 96% conversion to 2-EHA in 12 hours under oxygen atmosphere, outperforming traditional methods using metal catalysts .
- Solvent Effects : Polar solvents (e.g., water, acetonitrile) enhance oxidation rates by promoting hydrogen bonding, shifting selectivity from by-products (e.g., peroxides) to 2-EHA .
- Chiral Retention : The S-configuration of (2S)-2-ethylhexanal is preserved during oxidation, critical for enantioselective applications .
Q & A
Q. What established synthetic routes are available for (2S)-2-ethylhexanal, and how can enantiomeric purity be ensured?
(2S)-2-Ethylhexanal is typically synthesized via asymmetric catalysis or enantioselective oxidation of its corresponding alcohol. For example, copper-TEMPO catalyst systems (as used in 2-ethylhexanol oxidation ) can be adapted to achieve selective oxidation while preserving stereochemistry. Enantiomeric purity is verified using chiral chromatography (e.g., GC or HPLC with chiral stationary phases) or polarimetry. Researchers should also employ kinetic resolution or enzymatic methods to minimize racemization during synthesis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing (2S)-2-ethylhexanal?
Key techniques include:
- NMR : To confirm molecular structure and stereochemistry via coupling constants and NOE effects.
- IR Spectroscopy : Identifies aldehyde C=O stretches (~1720 cm⁻¹) and CH₃/CH₂ groups.
- GC-MS : For purity assessment and fragmentation pattern analysis.
- Chiral HPLC/GC : To resolve enantiomers and quantify optical purity .
Q. How is (2S)-2-ethylhexanal utilized as a chiral intermediate in pharmaceutical research?
The compound serves as a precursor in synthesizing enantiomerically pure drugs, agrochemicals, or ligands. For instance, its aldehyde group enables Strecker or aldol reactions to form amino acids or β-hydroxy aldehydes. Stereochemical integrity is critical for biological activity, as seen in cyclohexanol-derived bioactive molecules .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize enantioselective synthesis of (2S)-2-ethylhexanal?
RSM evaluates interactions between variables (e.g., catalyst loading, temperature, reaction time) to maximize yield and enantiomeric excess (ee). For example, a central composite design (CCD) can model nonlinear relationships, while artificial neural networks (ANN) predict optimal conditions. In solvent-free enzymatic synthesis, parameters like enzyme amount (1–5 wt%) and temperature (40–80°C) are systematically varied .
Table 1 : Example RSM Parameters for Optimization (Adapted from )
| Variable | Range | Optimal Value |
|---|---|---|
| Reaction Time | 12–48 h | 24 h |
| Enzyme Amount | 1–5 wt% | 3 wt% |
| Temperature | 40–80°C | 60°C |
Q. What factors influence the selectivity of bifunctional catalysts in aldol condensation for (2S)-2-ethylhexanal synthesis?
Catalyst design balances acid-base sites to promote aldol condensation over side reactions (e.g., hydrogenation). For example, Ce-modified Ni/Al₂O₃ enhances aldol selectivity by stabilizing enolate intermediates. Deactivation occurs due to γ-AlO(OH) formation on Ni sites, reducing hydrogenation activity. Researchers should characterize catalysts using XRD, TEM, and TPD to optimize active site distribution .
Table 2 : Catalyst Performance in Aldol Condensation (Adapted from )
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Ni/Al₂O₃ | 49.4 | 68 |
| Ni/Ce-Al₂O₃ | 57.8 | 82 |
| Optimized Conditions | 66.9 | 89 |
Q. How should researchers address discrepancies in reported catalytic efficiencies for (2S)-2-ethylhexanal synthesis?
Contradictions often arise from differences in catalyst preparation, reaction conditions, or analytical methods. To resolve these:
Q. What renewable pathways are being explored for sustainable (2S)-2-ethylhexanal production?
Lignocellulosic biomass derivatives (e.g., furfural, levulinic acid) can be converted via hydroformylation or biocatalytic routes. For example, microbial fermentation of glucose to 2-ethylhexanol precursors, followed by selective oxidation, offers a green alternative. Challenges include scaling enantioselective steps and minimizing byproducts .
Methodological Notes
- Data Contradiction Analysis : Compare catalyst performance under identical conditions (e.g., solvent, pressure) and validate analytical methods via inter-laboratory studies .
- Stereochemical Confirmation : Combine X-ray crystallography (for crystalline derivatives) with computational modeling (DFT) to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
